molecular formula C13H18N2O2 B13007481 Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate

Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B13007481
M. Wt: 234.29 g/mol
InChI Key: VMPUKEZAAKSLSX-UHFFFAOYSA-N
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Description

Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is known for its unique structure, which includes an azetidine ring, making it a valuable building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of azetidines with benzylamine under controlled conditions. One common method includes the use of dimethylsulfoxonium methylide as a reagent, which facilitates the formation of the azetidine ring . The reaction is often carried out under microwave irradiation using alumina as a solid support to enhance the efficiency and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a model compound for studying drug interactions.

    Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity . These reactions often involve nucleophilic attack on the ring, leading to the formation of reactive intermediates that can interact with various biomolecules.

Comparison with Similar Compounds

Uniqueness: Benzyl3-amino-2,2-dimethylazetidine-1-carboxylate is unique due to its four-membered azetidine ring, which provides distinct reactivity and stability compared to three-membered aziridines. This makes it particularly valuable in applications requiring specific ring strain and reactivity profiles.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 3-amino-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-13(2)11(14)8-15(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9,14H2,1-2H3

InChI Key

VMPUKEZAAKSLSX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(=O)OCC2=CC=CC=C2)N)C

Origin of Product

United States

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